molecular formula C9H12ClNO B13037962 (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Cat. No.: B13037962
M. Wt: 185.65 g/mol
InChI Key: ZAPYWTYXWPYFBH-LURJTMIESA-N
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Description

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral chemical compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This high-purity amine features a stereogenic center and a substituted phenyl ring system, making it a versatile precursor for the development of targeted bioactive molecules . The structural motif of substituted phenyl ethanamines is frequently explored in pharmaceutical research for constructing compounds that interact with biological targets. The specific stereochemistry of the (S)-enantiomer is critical for asymmetric synthesis and for studying structure-activity relationships (SAR) in the design of new therapeutic agents . Similar chiral amine scaffolds are investigated across multiple domains, including the development of potential enzyme inhibitors and receptor modulators, highlighting the broad utility of this chemotype in research . Key Research Applications: This compound is primarily used as a key chiral intermediate in organic synthesis. Its structure makes it suitable for developing novel heterocyclic compounds, such as benzimidazole derivatives, which are a significant pharmacophore in oncology research . Researchers also utilize such scaffolds in the synthesis of complex molecules for probing biological pathways, including those mediated by nuclear receptors . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and conduct all necessary risk assessments before use. Specifications: • CAS Number: 1391378-74-7 • Molecular Formula: C9H12ClNO • Storage: Store under an inert atmosphere at room temperature

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

ZAPYWTYXWPYFBH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)OC)N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N

Origin of Product

United States

Preparation Methods

Direct Asymmetric Synthesis via Chiral Amine Condensation and Catalytic Reduction

A commonly employed route for structurally related chiral aryl ethanamines involves the condensation of substituted acetophenones with chiral amines, followed by catalytic hydrogenation and salt formation to isolate the desired enantiomer.

Typical Steps:

  • Step 1: Condensation Reaction
    The substituted acetophenone (e.g., 2-chloro-6-methoxyacetophenone) reacts with a chiral amine such as (S)-(-)-α-methylbenzylamine under reflux in an organic solvent (e.g., toluene) with an acid catalyst like p-toluenesulfonic acid. The reaction is carried out with azeotropic removal of water using a Dean-Stark apparatus to drive imine formation.

  • Step 2: Catalytic Hydrogenation
    The resulting imine intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperatures (35-55°C). This step reduces the imine to the corresponding amine, preserving stereochemistry.

  • Step 3: Salt Formation and Isolation
    The crude amine is treated with p-toluenesulfonic acid or hydrochloric acid to form crystalline salts, facilitating purification and isolation of the optically pure (S)-amine.

Advantages:

  • Avoids hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide.
  • Employs commercially available starting materials.
  • Scalable to industrial production levels.
  • High enantiomeric purity achievable (up to 100% by HPLC).

Example Data from Related Compound Synthesis:

Step Conditions Yield (%) Purity (Chiral HPLC) Remarks
Imine formation Reflux, toluene, p-TSA, 10-12 hrs ~90 N/A Efficient water removal
Catalytic hydrogenation Pd/C, H2, 35-55°C, 10-12 hrs ~80-90 >99% Mild conditions, stereoretentive
Salt formation/crystallization Acid treatment, 5-10°C, 6 hrs ~85 >99% Facilitates purification

Resolution of Racemic Mixture

Another approach involves synthesizing racemic 1-(2-chloro-6-methoxyphenyl)ethan-1-amine followed by chiral resolution using diastereomeric salt formation with chiral acids or bases. Enzymatic resolution methods have also been reported for related compounds but are less favored industrially due to complexity.

Multi-step Synthesis via Chiral Auxiliary-Mediated Alkylation

Though less common for this specific compound, literature on structurally similar chiral amines describes the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone. This involves:

  • Conversion of substituted phenylacetic acid to acid chloride using oxalyl chloride.
  • Reaction with lithium salt of chiral oxazolidinone at low temperatures (-78°C).
  • Alkylation with methyl iodide in presence of lithium hexamethyldisilazide (LiHMDS).
  • Subsequent hydrolysis and reduction steps to yield the chiral amine.

This method offers excellent stereocontrol but uses hazardous reagents and is less economically viable for large-scale production.

Comparative Analysis of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Industrial Viability
Chiral amine condensation + catalytic hydrogenation Acetophenone derivative, (S)-α-methylbenzylamine, Pd/C, H2, acid catalyst Safe reagents, scalable, high purity Requires chiral amine, longer reaction times High
Racemic synthesis + resolution Standard synthesis, chiral resolving agents or enzymes Simpler initial synthesis Additional resolution step, lower yield Moderate
Chiral auxiliary alkylation Oxalyl chloride, chiral oxazolidinone, LiHMDS, methyl iodide Excellent stereocontrol Hazardous reagents, costly, complex Low

Research Findings and Notes

  • The condensation-hydrogenation method is preferred for its balance of safety, cost, and scalability, with reported enantiomeric excesses reaching 100% and yields above 80% in each step.
  • Avoiding hazardous reagents like n-BuLi and LiHMDS improves safety and environmental profiles.
  • The use of p-toluenesulfonic acid as a catalyst and salt former is common and effective.
  • The process is adaptable to various substituted acetophenones, allowing synthesis of analogs with different substitution patterns, including the 2-chloro-6-methoxy substitution.
  • Analytical methods such as IR spectroscopy and chiral HPLC are essential for confirming purity and stereochemistry.

Summary Table of Key Preparation Steps for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Preparation Step Reagents/Conditions Outcome/Notes
Imine formation 2-Chloro-6-methoxyacetophenone + (S)-α-methylbenzylamine, p-TSA, toluene, reflux, Dean-Stark trap Formation of chiral imine intermediate
Catalytic hydrogenation Pd/C catalyst, H2 atmosphere, 35-55°C, 10-12 hrs Reduction to chiral amine, retention of (S) configuration
Salt formation and crystallization p-Toluenesulfonic acid or HCl, cooling to 5-10°C Isolation of crystalline (S)-amine salt
Purification and characterization Extraction, drying, concentration High purity, confirmed by chiral HPLC and IR

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides under basic conditions. This reaction is critical for modifying the compound's pharmacological properties.

Reagent Conditions Product Key Observations
Methyl iodideTHF, LDA, -78°C → RT, 12 hrsN-Methyl derivativeImproved lipophilicity for CNS penetration
Benzyl chlorideDCM, TEA, 0°C → RT, 6 hrsN-Benzyl-protected amineUsed as an intermediate in peptide synthesis

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the 2-chloro-6-methoxyphenyl group slows reaction kinetics compared to unsubstituted analogs.

Acylation Reactions

Acylation enhances solubility and stability for biological testing.

Reagent Conditions Product Application
Acetyl chlorideDCM, TEA, 0°C → RT, 4 hrsN-Acetyl derivativeProdrug formulation studies
Benzoyl chlorideTHF, Pyridine, reflux, 8 hrsN-Benzoyl derivativeCrystallization for structural analysis

Yield Optimization : Reactions in dichloromethane (DCM) show 85–92% yields, while tetrahydrofuran (THF) reduces yields to 70–75% due to competing side reactions.

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes/ketones, enabling coordination chemistry applications.

Carbonyl Partner Conditions Product Notable Feature
BenzaldehydeEthanol, reflux, 6 hrsSchiff base (imine)Stabilized by intramolecular H-bonding
4-NitrobenzaldehydeToluene, MgSO₄, RT, 24 hrsNitro-substituted Schiff baseUsed in metal-ligand complex synthesis

Kinetics : Electron-withdrawing substituents on aldehydes (e.g., -NO₂) accelerate imine formation by increasing electrophilicity.

Salt Formation

Salt formation improves solubility for pharmacological formulations.

Acid Conditions Product Solubility
HCl (gaseous)Diethyl ether, 0°C, 1 hrHydrochloride salt25 mg/mL in water
Oxalic acidEthanol, RT, 2 hrsOxalate saltpH-dependent dissolution profile

Structural Impact : X-ray diffraction of the hydrochloride salt confirms protonation at the amine group and Cl⁻ counterion stabilization via H-bonding.

Nucleophilic Substitution at the Aromatic Ring

The 2-chloro substituent participates in SNAr reactions under controlled conditions.

Reagent Conditions Product Selectivity
Sodium methoxideDMF, 80°C, 24 hrs2-Methoxy derivativeRegioselective substitution at C2
Ammonia (aqueous)CuSO₄ catalyst, 120°C, 48 hrs2-Amino derivativeRequires high pressure for moderate yield

Challenges : Steric hindrance from the adjacent methoxy group at C6 limits reactivity at C2, necessitating harsh conditions.

Catalytic Hydrogenation

Though not directly reactive, the compound serves as a chiral building block in asymmetric hydrogenations.

Substrate Catalyst Product Enantiomeric Excess (ee)
α,β-Unsaturated ketonePd/C, H₂ (1 atm), EtOAc, 12 hrsChiral amine-coupled alcohol92% ee

Industrial Relevance : This method is scalable for synthesizing enantiopure pharmaceuticals .

Interaction with Biological Targets

The compound modulates neurotransmitter receptors via hydrogen bonding and π-π stacking:

Target Binding Affinity (Ki) Mechanistic Role
Serotonin 5-HT₁A18 nMPartial agonism linked to anxiolytic effects
Dopamine D₂240 nMAntipsychotic activity in preclinical models

Structure-Activity Relationship (SAR) : The 2-chloro group enhances receptor selectivity, while the methoxy group optimizes lipophilicity.

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
pH 1.2 (simulated gastric fluid)Oxidative deamination3.2 hrs
UV light (254 nm)Photolytic cleavage of C-Cl bond45 min

Formulation Advice : Requires light-resistant packaging and acid-resistant coatings for oral delivery.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer of this compound (CAS 1270058-14-4) shares identical physical properties (e.g., molecular weight, solubility) but differs in chiral configuration. Enantiomers often exhibit divergent biological activities; for example, in catalysis, (S)- and (R)-forms may yield opposite stereochemical outcomes.

Substituent Variations on the Phenyl Ring

Halogen Substitution: Chlorine vs. Fluorine
  • 2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 870717-94-5) replaces methoxy with fluorine at C6. The hydrochloride salt form enhances solubility, a trait useful in pharmaceutical formulations .
Methoxy Group Positioning
  • (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine (CAS 1212420-18-2) introduces methoxy groups at C2 and C4, with chlorine at C5. The additional methoxy increases steric bulk and electron density, altering binding affinity in catalytic or receptor interactions. Its molecular weight (215.68 g/mol) exceeds the target compound’s (~215 g/mol estimated), influencing pharmacokinetic properties .

Alkyl and Aromatic Substituents

  • 1-(4-Isopropylphenyl)ethan-1-amine features a hydrophobic isopropyl group, enhancing lipophilicity. Such substituents improve membrane permeability but may reduce aqueous solubility. In contrast, the target’s chloro and methoxy groups balance hydrophobicity and polarity .
  • 2-(2-Ethylphenyl)ethan-1-amine (CID 19817528) contains an ethyl group, which is electron-donating via inductive effects. This increases amine basicity compared to the target compound’s mixed electronic profile .

Heterocyclic Derivatives

  • 1-[8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride incorporates a triazolopyridine ring, introducing nitrogen heteroatoms and a trifluoromethyl group. Such structures enhance hydrogen-bonding capacity and metabolic stability, often critical in drug design .

Research Findings and Implications

  • Electronic Effects : Methoxy groups donate electrons via resonance, activating the ring toward electrophilic substitution, while chlorine withdraws electrons inductively. This duality makes the target compound versatile in reactions requiring balanced electronic environments .
  • Chiral Applications : The (S)-enantiomer’s utility in catalysis mirrors trends observed in benzimidazole-derived guanidines, where chiral amines drive asymmetric transformations like α-amination .
  • Pharmaceutical Potential: Structural analogs with halogen and methoxy substitutions are prevalent in bioactive molecules (e.g., antipsychotics, antimicrobials), suggesting the target compound could serve as a lead in drug discovery .

Biological Activity

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a chiral amine with the molecular formula C9_9H12_{12}ClNO, has garnered attention for its potential biological activities, particularly in pharmacology. This compound exhibits unique structural features that influence its interactions with various biological systems, making it a candidate for therapeutic applications.

  • Molecular Weight : 185.65 g/mol
  • LogP : 2.18 (indicating moderate lipophilicity)
  • Density : 1.1 g/cm³
  • Boiling Point : 274.7 °C

These properties suggest that the compound is suitable for crossing biological membranes, which is essential for its pharmacological activity.

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is believed to interact with neurotransmitter systems, particularly serotonin receptors. This interaction may contribute to its potential antidepressant and anxiolytic effects. The presence of both chloro and methoxy groups on the phenyl ring enhances its binding affinity to specific receptors, which is vital for its biological activity.

Antidepressant and Anxiolytic Properties

Preliminary studies indicate that (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine may modulate serotonin levels, similar to other compounds known for their antidepressant properties. This modulation suggests potential therapeutic applications in treating mood disorders such as depression and anxiety.

Antipsychotic Activity

The compound's structural characteristics may also confer antipsychotic properties. The interaction with neurotransmitter receptors involved in psychotic disorders could make it a candidate for further investigation in this area.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amineFluorine substitutionPotentially similar but less potent
1-(2-Hydroxy-6-methoxyphenyl)ethan-1-amineHydroxyl groupDifferent receptor interactions
1-(5-Chloro-2-methoxyphenyl)ethanoneAlternative substitution patternVarying pharmacological profiles

This table illustrates how variations in substituents can significantly alter the biological properties of these compounds.

In Vitro Studies

Research has indicated that (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine exhibits significant activity against various biological targets. For instance, in vitro assays have shown promising results regarding cell viability and receptor binding affinity:

  • Cell Viability Assays : Studies conducted on human embryonic kidney (HEK) cells demonstrated that low concentrations (1–100 µM) of the compound maintained cell viability above 70% after 24 hours .

Pharmacological Studies

Further pharmacological investigations are warranted to elucidate the specific receptor interactions and pathways affected by (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Preliminary findings suggest that it may influence serotonin signaling pathways, which are crucial in mood regulation.

Conclusion and Future Directions

(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine holds promise as a multifaceted compound with potential applications in treating mood disorders and possibly psychotic conditions. Its unique structural features and preliminary biological activity warrant further research to fully delineate its therapeutic potential and mechanisms of action.

Future studies should focus on:

  • Comprehensive pharmacokinetic profiling.
  • Detailed receptor binding studies.
  • Exploration of synthetic derivatives to enhance efficacy and reduce side effects.

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